N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]glycine
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Overview
Description
N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]glycine is a complex organic compound that belongs to the class of benzofurochromenes. This compound is characterized by its unique structure, which includes a benzofuran ring fused with a chromene ring, and an acetylglycine moiety. It has garnered interest in the scientific community due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]glycine typically involves multi-step organic reactions
Formation of Benzofurochromene Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Acetylglycine Moiety: The acetylglycine group can be introduced through acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]glycine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Organic halides, nucleophiles, in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]glycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]glycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]glycine can be compared with other similar compounds, such as:
Coumarins: Similar in structure but lack the benzofuran ring.
Benzofurans: Contain the benzofuran ring but lack the chromene structure.
Chromenes: Possess the chromene ring but not the benzofuran structure.
The uniqueness of N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]glycine lies in its combined benzofurochromene core and acetylglycine moiety, which confer distinct biological and chemical properties .
Properties
Molecular Formula |
C20H19NO6 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-[[2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C20H19NO6/c1-10-12-6-14-11-4-2-3-5-15(11)26-17(14)8-16(12)27-20(25)13(10)7-18(22)21-9-19(23)24/h6,8H,2-5,7,9H2,1H3,(H,21,22)(H,23,24) |
InChI Key |
UOBHIOWKLLBQGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C4=C(O3)CCCC4)CC(=O)NCC(=O)O |
Origin of Product |
United States |
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